molecular formula C13H22ClNO B12288721 2-(Diethylamino)-1-phenylpropan-1-ol hydrochloride

2-(Diethylamino)-1-phenylpropan-1-ol hydrochloride

Cat. No.: B12288721
M. Wt: 243.77 g/mol
InChI Key: KOCKBNBCNQXAJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride typically involves the reaction of norephedrine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Controlled to avoid decomposition.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the diethylamine group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to neurotransmitter imbalances.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride involves its interaction with neurotransmitter pathways. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of other stimulant compounds used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Comparison with Similar Compounds

(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride can be compared with other similar compounds such as:

    Norephedrine: A precursor in the synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride.

    Diethylpropione: The parent compound from which (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is derived.

    Ephedrine: Shares structural similarities but differs in its pharmacological effects and applications.

Properties

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H

InChI Key

KOCKBNBCNQXAJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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